- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Cas no 93-09-4 (naphthalene-2-carboxylic acid)
naphthalene-2-carboxylic acid structure
Product Name:naphthalene-2-carboxylic acid
كاس عدد:93-09-4
وسط:C11H8O2
ميغاواط:172.180023193359
MDL:MFCD00004101
CID:34686
PubChem ID:7123
Update Time:2024-10-26
naphthalene-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Naphthoic acid
- naphthalene-2-carboxylic acid
- beta-naphthoic acid
- beta-napthoic acid
- 2-naphthalenecarboxylic acid
- 2-carboxynaphthalene
- 2-maythic acid
- 2-naphthoic acid (beta)
- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)
- 2-napthoic acid
- 2-Naphthoic acid (8CI)
- 2-Naphthylcarboxylic acid
- Isonaphthoic acid
- NSC 59901
- β-Naphthalenecarboxylic acid
- β-Naphthoic acid
- 4-09-00-02414 (Beilstein Handbook Reference)
- SCHEMBL98296
- CHEBI:36106
- AM80981
- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
- Z104475600
- WLN: L66J CVQ
- AC-5785
- FT-0613119
- NSC-59901
- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
- 2-naphthyl carboxylic acid
- ne-2-carboxylic acid
- 2-naphthalene carboxylic acid
- AKOS000119654
- EINECS 202-217-8
- MFCD00004101
- EN300-19820
- AI3-16903
- Q27104331
- D77680
- 2-Naphthoic acid, 98%
- NS00014604
- 2-Naphthioic acid
- HY-W007437
- UNII-QLG01V0W2L
- BRN 0972039
- Naphthalene-.beta.-carboxylic acid
- 2-Naphthoic acid, >=97.0% (GC)
- 2-Naphtoic acid
- NSC59901
- bmse000693
- 2-?Naphthoic Acid
- .beta.-Naphthoic acid
- AE-508/40228340
- DTXSID1059078
- Naphthalene-beta-carboxylic acid
- 2-NAPHTHOIC ACID [MI]
- FS-3342
- QLG01V0W2L
- CHEMBL114648
- N0025
- F2191-0108
- 93-09-4
- MFCD0004101
- Q-200310
- CS-W007437
- 2-Naphthoicacid
- 2-Naphthoic acid,99%
- ?-NAPHTHOIC ACID
- DB-021408
-
- MDL: MFCD00004101
- نواة داخلي: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
- مفتاح Inchi: UOBYKYZJUGYBDK-UHFFFAOYSA-N
- ابتسامات: O=C(C1C=C2C(C=CC=C2)=CC=1)O
- برن: 972039
حساب السمة
- نوعية دقيقة: 172.05200
- النظائر كتلة واحدة: 172.05243
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 1
- تعقيدات: 200
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- إكسلوغ 3: 3.3
- طوبولوجي سطح القطب: 37.3
الخصائص التجريبية
- اللون / الشكل: 白色片状或针状结晶
- كثيف: 1.08
- نقطة انصهار: 180-185 °C
185-187 °C (lit.) - نقطة الغليان: 300 ºC
- نقطة الوميض: 205 ºC
- انكسار: 1.5520 (estimate)
- درجة الحموضة: 4.5 (H2O, 20℃)
- الذوبان: alcohol: soluble
- معامل توزيع المياه: <0.5 g/L (20 C)
- بسا: 37.30000
- لوغب: 2.53800
- ميرك: 6382
- بكا: 4.17(at 25℃)
- الفيدرالية: 2723
- الذوبان: 溶于醚和醇,微溶于热水。
- ضغط البخار: 6.63e-06 mmHg
naphthalene-2-carboxylic acid أمن المعلومات
-
رمزي:
- حث:警告
- إشارة عشوائية:Warning
- وصف الخطر: H315,H319,H335
- تحذير: P261,P305+P351+P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:2
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26-S36-S24/25
- رتكس:QL1050000
-
تحديد البضائع الخطرة:
- تسا:Yes
- ظروف التخزين:Store at room temperature
- مصطلح خطر:R36/37/38
naphthalene-2-carboxylic acid بيانات الجمارك
- رمز النظام المنسق:2916399090
- بيانات الجمارك:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
naphthalene-2-carboxylic acid الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0025-100G |
2-Naphthoic Acid |
93-09-4 | >98.0%(GC)(T) | 100g |
¥230.00 | 2024-04-15 | |
| Fluorochem | 092221-1g |
2-Naphthoic acid |
93-09-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 092221-10g |
2-Naphthoic acid |
93-09-4 | 95% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 092221-25g |
2-Naphthoic acid |
93-09-4 | 95% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 092221-100g |
2-Naphthoic acid |
93-09-4 | 95% | 100g |
£48.00 | 2022-03-01 | |
| Fluorochem | 092221-500g |
2-Naphthoic acid |
93-09-4 | 95% | 500g |
£172.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-25g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 25g |
¥66.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-5g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-100g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 100g |
¥174.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N141331-500g |
naphthalene-2-carboxylic acid |
93-09-4 | >98.0%(GC) | 500g |
¥775.90 | 2023-09-01 |
naphthalene-2-carboxylic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt
المراجع
- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light, Tetrahedron Letters, 2010, 51(31), 4061-4065
طريقة الإنتاج 3
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
المراجع
- One-pot oxidation of azomethine compounds into arenecarboxylic acids, Synthetic Communications, 2001, 31(20), 3151-3159
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt
المراجع
- Preparation method of carboxylic acid compound under photopromotion, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C
المراجع
- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst, Synlett, 2019, 30(8), 961-966
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
المراجع
- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions, Tetrahedron Letters, 2017, 58(25), 2512-2516
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C
المراجع
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides, Journal of Organic Chemistry, 2017, 82(11), 5769-5781
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux
المراجع
- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide, Polish Journal of Chemistry, 2004, 78(2), 231-238
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem, Green Chemistry, 2015, 17(6), 3271-3275
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
المراجع
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation, Tetrahedron Letters, 2016, 57(50), 5628-5631
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C
المراجع
- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
المراجع
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt
المراجع
- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process, Organic Letters, 2022, 24(10), 2020-2024
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
المراجع
- Method for preparing aromatic carboxylic acid compound, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
المراجع
- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
المراجع
- Efficient synthesis of benzylic bromides under neutral conditions on solid support, Tetrahedron Letters, 2000, 41(51), 9985-9988
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane
المراجع
5-Bromo-7-nitroindoline
,
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2007,
,
naphthalene-2-carboxylic acid Raw materials
- 6-Bromo-2-napthoic Acid
- 2-naphthaldehyde oxime
- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide
- Ethyl β-oxo-2-naphthalenepropane(dithioate)
- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
- 2-Iodonaphthalene
- 2-Bromonaphthalene
- (naphthalen-2-yl)methanol
- Naphthalene-2-carbaldehyde
- naphthalen-2-ol
- N-Methoxy-2-naphthamide
- 2-Naphthalenecarbothioic acid
- benzyl naphthalene-2-carboxylate
naphthalene-2-carboxylic acid Preparation Products
naphthalene-2-carboxylic acid الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:93-09-4)naphthalene-2-carboxylic acid
رقم الطلب:A844442
حالة المخزون:in Stock
كمية:1kg
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:03
الأسعار ($):220.0
بريد إلكتروني:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
(CAS:93-09-4)2-Naphthoic Acid
رقم الطلب:LE1419
حالة المخزون:in Stock
كمية:25KG,200KG,1000KG
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 20 June 2025 11:40
الأسعار ($):discuss personally
بريد إلكتروني:18501500038@163.com
naphthalene-2-carboxylic acid الوثائق ذات الصلة
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
93-09-4 (naphthalene-2-carboxylic acid) منتجات ذات صلة
- 40452-20-8(2-Phenanthrenecarboxylicacid)
- 1141-38-4(naphthalene-2,6-dicarboxylic acid)
- 613-08-1(2-Anthracenecarboxylic acid)
- 138308-89-1(Anthracene-2,6-dicarboxylic acid)
- 36428-96-3(pyrene-2-carboxylic acid)
- 2089-89-6(2,7-NDC)
- 7470-14-6(3-Phenanthrenecarboxylic acid)
- 1338-14-3(Iron naphthenate)
- 5774-08-3(2-Naphthalenecarboxylic acid, 6-methyl-)
- 5084-45-7(2-Naphthalenecarboxylic acid, 6-formyl-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93-09-4)naphthalene-2-carboxylic acid
نقاء:99%
كمية:1kg
الأسعار ($):220.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-09-4)2-Naphthoic Acid
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار